molecular formula C4H4ClN3 B1315782 6-Chloro-4-pyridazinamine CAS No. 29049-45-4

6-Chloro-4-pyridazinamine

Cat. No. B1315782
CAS RN: 29049-45-4
M. Wt: 129.55 g/mol
InChI Key: VZPMXMNGPUEPAS-UHFFFAOYSA-N
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Description

6-Chloro-4-pyridazinamine is an organic compound with the CAS Number: 29049-45-4 . It has a molecular weight of 129.55 and is typically stored in a refrigerator . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-pyridazinamine is 1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H, (H2,6,8) . This indicates that the compound contains 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

6-Chloro-4-pyridazinamine has a molecular weight of 129.55 . It is a solid at room temperature and is typically stored in a refrigerator .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Analytical methods play a critical role in determining the antioxidant activity of compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and Ferric Reducing Antioxidant Power (FRAP) test, among others, are pivotal in assessing the kinetics or reaching the equilibrium state in antioxidant analysis. These chemical and electrochemical methods are essential in clarifying the operating mechanisms and kinetics of processes involving antioxidants, which could be relevant in the study of 6-Chloro-4-pyridazinamine if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Antimicrobial Activity of Substituted Pyridone Antimycotics

Ciclopirox olamine, a substituted pyridone antimycotic, shows broad-spectrum activity against a variety of pathogens, including bacteria and fungi. Its efficacy in treating superficial infections and the potential for treating onychomycoses highlights the importance of substituted pyridones in medical research. Although not directly linked to 6-Chloro-4-pyridazinamine, the study of ciclopirox olamine underscores the potential of pyridone derivatives in antimicrobial therapy (Jue, Dawson, & Brogden, 1985).

Ionic Liquid-Modified Materials for Extraction and Separation

The development of ionic liquid-modified materials for solid-phase extraction, chromatography, and capillary electrochromatography represents a significant advancement in analytical chemistry. These materials, often modified with ionic liquids, enhance the extraction and separation processes for various compounds, which could be applicable in the purification or analysis of 6-Chloro-4-pyridazinamine (Vidal, Riekkola, & Canals, 2012).

Advances in Analytical Pyrolysis of Soil Organic Matter

Analytical pyrolysis has emerged as a key method in the study of soil organic matter (SOM), allowing for the investigation of relationships between organic precursors and SOM composition. This technique, which involves pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), could be useful in understanding the environmental impact and degradation pathways of compounds like 6-Chloro-4-pyridazinamine, especially in relation to their stability and behavior in soil environments (Leinweber & Schulten, 1999).

Safety And Hazards

6-Chloro-4-pyridazinamine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-4-pyridazinamine are not available, it’s worth noting that the compound is used for research and development purposes . As such, it may have potential applications in various research fields and industries.

properties

IUPAC Name

6-chloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMXMNGPUEPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555892
Record name 6-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridazin-4-amine

CAS RN

29049-45-4
Record name 6-Chloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazin-4-amine
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